(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
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Overview
Description
(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is a chiral phosphoric acid catalyst known for its utility in enantioselective transformations, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is characterized by its complex molecular structure and its ability to induce chirality in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate typically involves multi-step organic synthesis techniques
Industrial Production Methods: In an industrial setting, the production of this compound would require stringent control of reaction conditions to ensure high purity and yield. Large-scale synthesis might involve continuous flow reactors and advanced purification techniques to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used as a catalyst in enantioselective reactions, including:
Oxidation Reactions: Facilitates the oxidation of various substrates to produce chiral alcohols and ketones.
Reduction Reactions: Catalyzes the reduction of ketones to chiral alcohols.
Substitution Reactions: Promotes nucleophilic substitution reactions to form chiral products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed:
Chiral Alcohols: Resulting from the oxidation of ketones.
Chiral Ketones: Formed through selective reduction reactions.
Chiral Amines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is extensively used in asymmetric synthesis to produce chiral molecules, which are crucial for the development of pharmaceuticals and fine chemicals.
Biology: The compound's ability to induce chirality makes it valuable in studying biological systems, particularly in understanding enzyme-substrate interactions and the role of chirality in biological processes.
Medicine: Chiral molecules are often more effective and safer as pharmaceuticals. This compound's use in synthesizing chiral drugs can lead to the development of more effective treatments with fewer side effects.
Industry: In the chemical industry, the compound is used to produce enantiomerically pure substances, which are essential for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate exerts its effects involves the formation of a chiral environment around the reaction center. This environment induces asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved are typically the active sites of enzymes or the reactive centers of substrates where the chiral induction occurs.
Comparison with Similar Compounds
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): Another chiral phosphoric acid catalyst used in asymmetric synthesis.
Chiral Phosphoric Acids: Various other chiral phosphoric acids used in similar enantioselective reactions.
Uniqueness: (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is unique in its structural complexity and its ability to induce high levels of enantioselectivity in a wide range of reactions. Its robustness and versatility make it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-naphthalen-1-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-27-23-35(24-28-37)43-21-9-15-33-11-1-5-17-41(33)43)31-39-13-3-7-19-45(39)49(51)50-46-20-8-4-14-40(46)32-48(52(50)56-57)38-29-25-36(26-30-38)44-22-10-16-34-12-2-6-18-42(34)44/h1-32H,(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJHIQETCYJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H33O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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